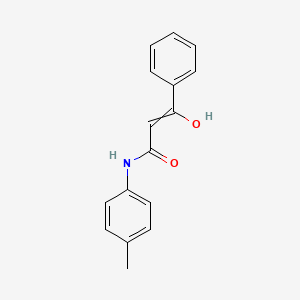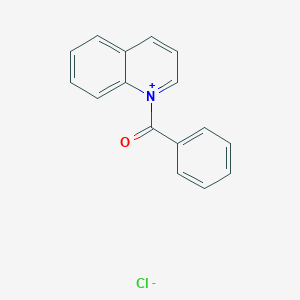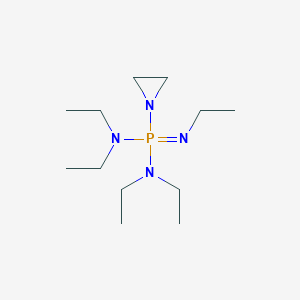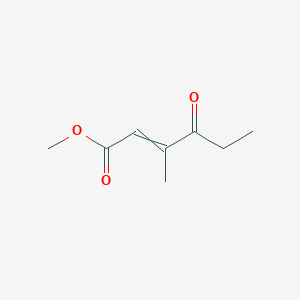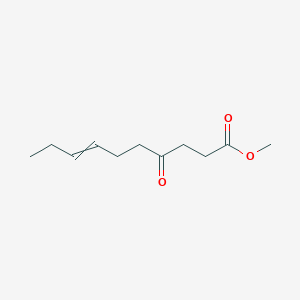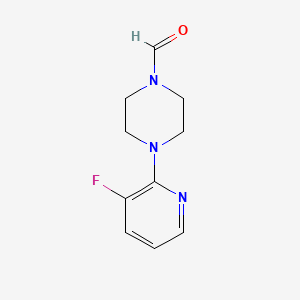
4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of fluorinated pyridines and piperazine derivatives. This compound is of significant interest due to its unique chemical structure, which combines a fluoropyridine moiety with a piperazine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 3-fluoropyridine with piperazine under controlled conditions. One common method includes the use of a palladium-catalyzed Buchwald-Hartwig amination reaction, where 3-fluoropyridine is reacted with piperazine in the presence of a palladium catalyst and a base . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: 4-(3-Fluoropyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(3-Fluoropyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural flexibility, allowing for optimal interactions with the active sites of enzymes or receptors . This dual functionality makes the compound a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
1-(2-Pyridinyl)piperazine: A piperazine derivative known for its use as an α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Similar to 4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde but lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(2-Trifluoromethylpyridin-4-yl)piperazine: Contains a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both a fluoropyridine moiety and an aldehyde group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
属性
CAS 编号 |
85386-88-5 |
|---|---|
分子式 |
C10H12FN3O |
分子量 |
209.22 g/mol |
IUPAC 名称 |
4-(3-fluoropyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C10H12FN3O/c11-9-2-1-3-12-10(9)14-6-4-13(8-15)5-7-14/h1-3,8H,4-7H2 |
InChI 键 |
LVESHKJRSWARMW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C=O)C2=C(C=CC=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


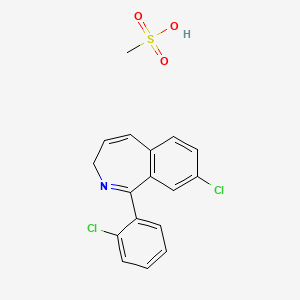
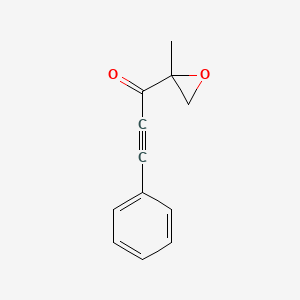
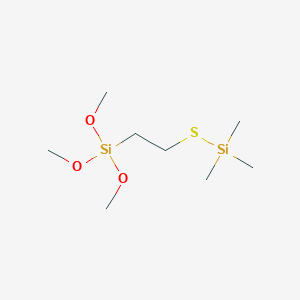

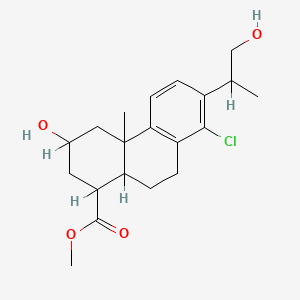
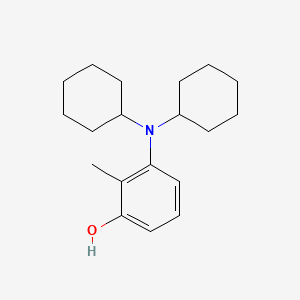
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
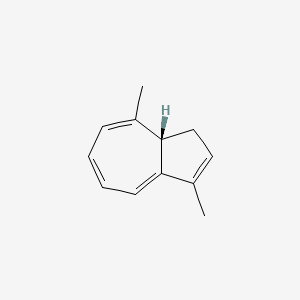
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
